Germanium disulfide

Descripción general

Descripción

Synthesis Analysis

The synthesis of GeS2 and related compounds typically involves methods aimed at controlling the compound's phase, morphology, and stoichiometry to optimize its properties for specific applications. High-temperature synthesis from source components is a common approach, allowing for the direct formation of GeS2 from germanium and sulfur. This method has been successfully applied to synthesize rhenium(IV) disulfide (ReS2), a compound similar to GeS2, demonstrating the potential applicability of such methods to GeS2 synthesis as well (Ionov et al., 2017).

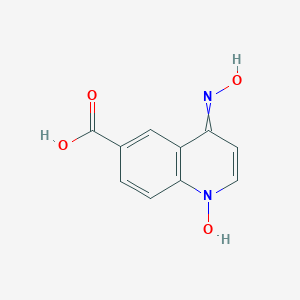

Molecular Structure Analysis

Germanium disulfide crystallizes in a layered structure similar to other TMDs, with Ge atoms sandwiched between layers of sulfur atoms. This structure is characterized by strong in-plane bonds within the layers and weaker van der Waals interactions between the layers. The crystalline structure can significantly influence the material's optical and electronic properties, making the study of its molecular structure crucial for potential applications.

Chemical Reactions and Properties

GeS2 participates in various chemical reactions that alter its properties and functionalities. For example, its interaction with lithium ions is of interest for energy storage applications, where GeS2-based materials have shown promising performance as anodes in lithium-ion batteries. These reactions can significantly affect the electrochemical performance, capacity, and cycling stability of the material (Stephenson et al., 2014).

Aplicaciones Científicas De Investigación

-

Optoelectronics

- Germanium-based chalcogenide thin films, including germanium disulfide, have practical applications in several fields like phase-change memories, photovoltaics, detectors, photonics, lasers, and optoelectronic devices .

- The methods of application involve the use of germanium as an additional material to cause excellent tuning and tailoring of several properties of the host materials .

- The outcomes include improved network connectivity, glass strength, and hardness of the system .

-

Microelectronics

- A two-dimensional (2D) IV–VI material, namely germanium monosulfide (GeS) monolayer, is predicted to be a promising candidate for future applications in microelectronics .

- The method of application involves the use of hybrid density functional theory computations .

- The GeS monolayer is semiconducting with an indirect band gap of 2.34 eV, which can be effectively tuned by employing an external strain . It has an electron mobility of 3680 cm2 V−1 s−1, which is much higher than that of MoS2 monolayer .

-

Stimulus-Responsive Soft Materials

- Thiol groups and/or disulfide linkages can be incorporated into polymers to produce stimulus-responsive and/or self-healing materials .

- The stimulus-responsive behavior depends on the nature of the groups flanking the disulfide bond, as well as interactions with stimuli such as light, heat, mechanical force, and changes in the pH or redox state .

- The outcomes include the development of materials that can respond to external stimuli and self-heal, which has applications in various fields including biomedical .

-

Optical Susceptibilities

- The dispersion of the linear and nonlinear optical susceptibilities is calculated for disilver germanium sulfide (Ag2GeS3) using the all-electron full potential linearized augmented plane wave (FP-LAPW) method .

- This has applications in the field of optics where understanding the optical susceptibilities of materials is crucial .

-

Leaching Extraction of Germanium-Containing Materials

- Germanium often exists in the form of associated minerals in lead–zinc sulfide and lead–zinc oxide, coal, and copper mines .

- Based on the current mainstream acid leaching process of germanium, the existing form and properties of germanium in sulfuric acid solutions have been studied .

- Germanium mainly exists in the form of H2GeO3 and some Ge4+ in sulfuric acid solution . With the increase of germanium concentration, H2GeO3 will polymerize in a sulfuric acid solution to form polygermanic acid .

- This study is of great significance to the leaching extraction of germanium-containing materials and the development of the germanium industry .

-

Inorganic Compound

Safety And Hazards

Germanium disulfide should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . It is also suspected of damaging fertility or the unborn child and may cause damage to organs (Kidney) through prolonged or repeated exposure if swallowed .

Propiedades

IUPAC Name |

bis(sulfanylidene)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/GeS2/c2-1-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZVROFXIVWAAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

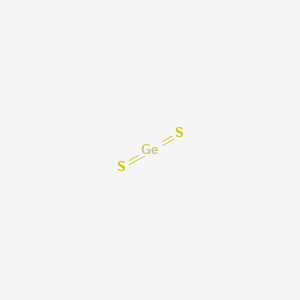

Canonical SMILES |

S=[Ge]=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GeS2 | |

| Record name | Germanium(IV) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Germanium(IV)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065177 | |

| Record name | Germanium sulfide (GeS2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Germanium disulfide | |

CAS RN |

12025-34-2 | |

| Record name | Germanium sulfide (GeS2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12025-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germanium sulfide (GeS2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012025342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germanium sulfide (GeS2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germanium sulfide (GeS2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Germanium disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

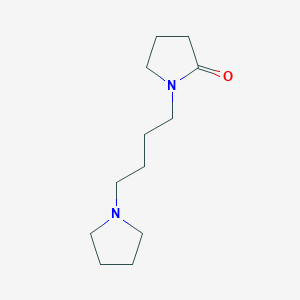

![{2-[3-(Dimethylamino)propoxy]phenyl}methanol](/img/structure/B87594.png)